N-cyclohexyl-1-benzoxepine-4-carboxamide

Description

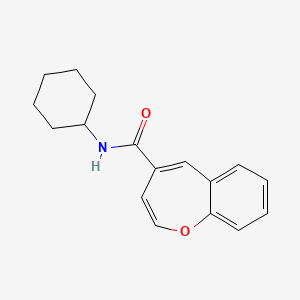

N-cyclohexyl-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by a benzoxepine core fused with a benzene ring and an oxygen atom, substituted at position 4 with a carboxamide group. The amide nitrogen is further functionalized with a cyclohexyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational rigidity, making it a candidate for pharmaceutical research, particularly in targeting central nervous system (CNS) or inflammatory pathways.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-cyclohexyl-1-benzoxepine-4-carboxamide |

InChI |

InChI=1S/C17H19NO2/c19-17(18-15-7-2-1-3-8-15)14-10-11-20-16-9-5-4-6-13(16)12-14/h4-6,9-12,15H,1-3,7-8H2,(H,18,19) |

InChI Key |

QULYXEMDLQYNDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-benzoxepine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzoxepine derivatives through a cyclization process . Another approach involves the reaction of benzoxepine-4-carboxylates with dihaloalkanes and activated alkynes, resulting in the formation of oxygen heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzoxepine ring and the carboxamide group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines can lead to the formation of amide derivatives.

Scientific Research Applications

N-cyclohexyl-1-benzoxepine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, such as in the development of new drugs. In industry, it is used as a corrosion inhibitor for carbon steel in acidic environments .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Mechanistic experiments have indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes cyclization .

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The target compound’s lower XLogP3 (~3.5 vs. 5.0) suggests reduced lipophilicity due to the benzoxepine oxygen and absence of a butyl chain.

Polarity: Higher TPSA in the target (~46 Ų vs.

Flexibility : The comparison compound’s six rotatable bonds imply greater conformational flexibility, which may influence binding kinetics and metabolic stability.

Implications for Drug Development

- Target Compound : The benzoxepine core may enhance aromatic interactions with biological targets (e.g., GPCRs or enzymes), while the cyclohexyl group reduces steric hindrance compared to a benzyl substituent. Its moderate logP and TPSA align with Lipinski’s criteria for oral bioavailability.

- Comparison Compound : The high logP and flexibility may favor membrane permeability but could increase off-target binding or metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.